molecular formula C15H14IN3 B13874967 3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine

3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine

Cat. No.: B13874967
M. Wt: 363.20 g/mol
InChI Key: NJYBXZIZEPBPNG-UHFFFAOYSA-N
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Description

3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves microwave-assisted coupling with heterocyclic compounds such as pyrazole, imidazole, pyrrole, and indole .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions may vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, microwave-assisted coupling can produce N-3-pyridinyl-substituted heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both iodine and isopropyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14IN3

Molecular Weight

363.20 g/mol

IUPAC Name

3-iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14IN3/c1-10(2)13-7-11(3-5-17-13)12-4-6-19-14(16)9-18-15(19)8-12/h3-10H,1-2H3

InChI Key

NJYBXZIZEPBPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I

Origin of Product

United States

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